(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one
Description
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one is a six-membered lactone (oxan-2-one) with stereospecific substitutions at positions 5 and 5. The 5-position is substituted with a 3,4-dimethoxyphenyl group, while the 6-position features a methyl group, both in the R configuration. The lactone core may confer stability and influence metabolic pathways, distinguishing it from acyclic or ketone-containing analogs.
Properties
CAS No. |
478070-03-0 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(5R,6R)-5-(3,4-dimethoxyphenyl)-6-methyloxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-11(5-7-14(15)18-9)10-4-6-12(16-2)13(8-10)17-3/h4,6,8-9,11H,5,7H2,1-3H3/t9-,11+/m1/s1 |
InChI Key |
VUZIPBFUFLMJOK-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1C(CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxanone ring and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize efficiency, reduce costs, and maintain high purity standards.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Group Analysis
- Core Structure: The lactone ring in the target compound differs from the cyclopentanone/cyclohexanone cores of curcumin analogs. Lactones are prone to hydrolysis, which may affect bioavailability compared to the stable conjugated enone systems in analogs like 3e or 2e .
- Substituents : The 3,4-dimethoxyphenyl group is shared with compounds 3e and 2e. Methoxy groups enhance electron donation, correlating with antioxidant activity in these analogs . However, the absence of acryloyl or benzylidene groups in the target compound may limit its ability to inhibit enzymes like tyrosinase or HIV-1 protease, which rely on planar conjugated systems for binding .
Biological Activity
The compound (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one is a synthetic derivative belonging to the class of oxanones. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one can be represented as follows:
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 222.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 222.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in ethanol |
Neuroprotective Effects
Recent studies have indicated that compounds similar to (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one exhibit significant neuroprotective properties. For instance, flavonoids have been shown to enhance neuroplasticity and promote synaptogenesis by inhibiting oxidative stress and inflammation .
Case Study: Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of related compounds resulted in increased levels of Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP response element-binding protein (pCREB), which are crucial for neuronal survival and growth . The results suggested that these compounds could potentially be used in treating neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory properties of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one have also been explored. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a mechanism through which the compound may exert its therapeutic effects in conditions characterized by chronic inflammation.
Antioxidant Properties
Antioxidant activity is another vital aspect of the biological profile of this compound. Research has demonstrated that similar oxanone derivatives can scavenge free radicals effectively, reducing oxidative stress in cellular models . This property is essential for protecting cells from oxidative damage, particularly in neurodegenerative conditions.
The mechanisms underlying the biological activities of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one are still being elucidated. However, several pathways have been identified:
- Inhibition of Oxidative Stress : The compound appears to modulate antioxidant enzyme activities and reduce reactive oxygen species (ROS) levels.
- Regulation of Neurotrophic Factors : It enhances the expression of neurotrophic factors like BDNF, promoting neuronal survival.
- Anti-inflammatory Pathways : The suppression of NF-kB signaling pathways has been implicated in its anti-inflammatory effects.
Table 2: Summary of Biological Activities
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